Inogatran

Description

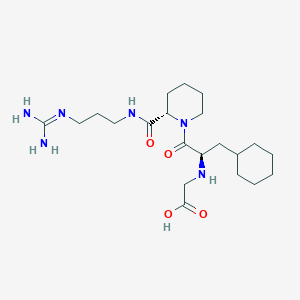

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPROXZBMHOBTQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165895 | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155415-08-0 | |

| Record name | Inogatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inogatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure-Activity Relationship of Inogatran: A Technical Guide for Drug Development Professionals

Introduction

Inogatran is a synthetic, peptidomimetic, low molecular weight, and competitive inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] With a molecular weight of 439 Daltons, it was developed for the potential treatment and prophylaxis of arterial and venous thrombotic diseases.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and scientists in the field of anticoagulant drug development. While comprehensive SAR data for a series of this compound analogs are not extensively available in the public domain, this guide extrapolates key principles from the broader class of peptidomimetic thrombin inhibitors to elucidate the critical structural features of this compound that govern its biological activity.

This compound: Core Biological Activity

This compound exhibits potent and selective inhibition of thrombin. The following table summarizes its key quantitative activity metrics.

| Parameter | Value | Species | Reference |

| Thrombin Inhibition Constant (Ki) | 15 x 10-9 mol/L | Human | [1] |

| IC50 (Thrombin-induced platelet aggregation) | 17 x 10-9 mol/L | Human | [1] |

| Concentration to double Thrombin Clotting Time | 20 x 10-9 mol/L | Human Plasma | [1] |

| Concentration to double Activated Partial Thromboplastin Time (aPTT) | 1.2 x 10-6 mol/L | Human Plasma | [1] |

| Concentration to double Prothrombin Time (PT) | 4 x 10-6 mol/L | Human Plasma | [1] |

This compound's selectivity for thrombin over other serine proteases is a crucial aspect of its pharmacological profile, minimizing off-target effects.[1]

Inferred Structure-Activity Relationship of this compound

The structure of this compound can be dissected into three key pharmacophoric regions that interact with the active site of thrombin: a basic moiety that binds to the S1 specificity pocket, a central peptide-like backbone, and a hydrophobic group that occupies the S2/S3 pockets. The following discussion on the SAR of this compound is based on the established principles for peptidomimetic thrombin inhibitors.

| Structural Moiety of this compound | Key Interactions with Thrombin's Active Site | Inferred SAR |

| Guanidinopropyl Group (Basic Moiety) | Forms strong ionic and hydrogen bond interactions with the carboxylate group of Asp189 at the base of the S1 specificity pocket. | The basicity and geometry of this group are critical for high-affinity binding. Replacement with other basic groups like amidine or aminomethyl could modulate potency. The length of the alkyl chain connecting the guanidino group to the piperidine scaffold is likely optimized for optimal placement in the S1 pocket. |

| Piperidine-Glycine Backbone | Forms hydrogen bonds with the backbone of Gly216 and other residues in the active site cleft. | The stereochemistry of the piperidine and glycine moieties is crucial for correct orientation of the flanking groups. Modifications to this backbone, such as altering the ring size or substituting the glycine, would likely have a significant impact on binding affinity. |

| Cyclohexylmethyl Group (Hydrophobic Moiety) | Occupies the hydrophobic S2 and S3 pockets of thrombin, making van der Waals contacts. | The size and hydrophobicity of this group are important for potency. Larger or smaller alkyl or aryl groups could be explored to optimize interactions within these pockets. The presence of a flexible linker (the methylene group) allows for optimal positioning of the cyclohexyl ring. |

The Central Role of Thrombin in the Coagulation Cascade

Understanding the mechanism of action of this compound necessitates a clear picture of its target, thrombin, within the coagulation cascade. The following diagram illustrates the key steps leading to the formation of a stable fibrin clot and highlights the central, amplifying role of thrombin.

Experimental Protocols for Evaluating this compound and its Analogs

The evaluation of this compound and its potential analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Chromogenic Thrombin Inhibition Assay

This assay quantifies the inhibitory effect of a compound on thrombin's enzymatic activity by measuring the cleavage of a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-buffered saline (TBS), pH 7.4

-

Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in TBS.

-

In a 96-well plate, add a fixed volume of human α-thrombin solution to each well.

-

Add the test compound dilutions to the wells containing thrombin. Include a control with solvent only.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a fixed volume of the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate cleavage.

-

Calculate the percentage of thrombin inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is used to measure the anticoagulant effect of inhibitors like this compound.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

Test compound (this compound or analog)

-

Coagulometer

Procedure:

-

Prepare dilutions of the test compound in saline.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of citrated plasma with a volume of the test compound dilution. Include a control with saline only.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).

-

Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 3-5 minutes).

-

Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT.

-

The anticoagulant effect is determined by the prolongation of the aPTT in the presence of the inhibitor compared to the control.

Logical Workflow for this compound Analog Development

The development of novel this compound analogs would follow a structured workflow, from initial design to in vivo evaluation. The following diagram outlines this logical progression.

Conclusion

While specific quantitative structure-activity relationship data for a broad series of this compound analogs remains limited in publicly accessible literature, a thorough understanding of the SAR principles governing peptidomimetic thrombin inhibitors provides a strong framework for guiding future drug discovery efforts. The key structural motifs of this compound – the basic guanidinopropyl group, the rigidified piperidine-glycine backbone, and the hydrophobic cyclohexylmethyl moiety – are all critical for its potent and selective inhibition of thrombin. Future research focused on the systematic modification of these regions, coupled with the robust experimental protocols outlined in this guide, will be instrumental in the development of next-generation oral anticoagulants with improved efficacy, safety, and pharmacokinetic profiles.

References

An In-Depth Technical Guide to the Chemical Synthesis of Inogatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of Inogatran suggests a convergent synthesis strategy, assembling the molecule from four key building blocks:

-

(R)-Cyclohexylalanine (R-Cha)

-

(S)-Pipecolic acid (S-Pip)

-

3-Guanidinopropylamine

-

Glycine (Gly)

The proposed synthetic pathway involves the sequential coupling of these fragments using standard peptide coupling methodologies, with appropriate use of protecting groups to prevent unwanted side reactions. The key steps would be the formation of amide bonds and the final guanidinylation of a precursor amine.

A plausible forward synthesis pathway is depicted in the following workflow diagram:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures in peptide and organic synthesis.

Step 1: Synthesis of Boc-(R)-Cha-OH

-

Objective: Protection of the amino group of (R)-Cyclohexylalanine.

-

Materials: (R)-Cyclohexylalanine, Di-tert-butyl dicarbonate (Boc)₂O, Dioxane, Water, Sodium bicarbonate.

-

Procedure:

-

Dissolve (R)-Cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-(R)-Cha-OH as a white solid.

-

Step 2: Synthesis of H-(S)-Pip-NH-(CH₂)₃-NH-Boc

-

Objective: Amidation of (S)-Pipecolic acid with N-Boc-1,3-diaminopropane.

-

Materials: Boc-(S)-Pip-OH, N-Boc-1,3-diaminopropane, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-(S)-Pip-OH (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in DMF.

-

Add N-Boc-1,3-diaminopropane (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield Boc-(S)-Pip-NH-(CH₂)₃-NH-Boc.

-

Dissolve the purified product in a 1:1 mixture of TFA and DCM.

-

Stir for 1 hour at room temperature to remove the pipecolic acid's Boc group.

-

Concentrate the solution in vacuo to yield H-(S)-Pip-NH-(CH₂)₃-NH-Boc as a TFA salt.

-

Step 3: Coupling of Boc-(R)-Cha-OH and H-(S)-Pip-NH-(CH₂)₃-NH-Boc

-

Objective: Formation of the dipeptide-amine conjugate.

-

Materials: Boc-(R)-Cha-OH, H-(S)-Pip-NH-(CH₂)₃-NH-Boc·TFA, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.

-

Procedure:

-

Follow a similar procedure to Step 2, using Boc-(R)-Cha-OH and the product from Step 2 as the coupling partners.

-

Purify the resulting product, Boc-(R)-Cha-(S)-Pip-NH-(CH₂)₃-NH-Boc, by column chromatography.

-

Step 4: Coupling with Glycine Ethyl Ester

-

Objective: Addition of the glycine moiety.

-

Materials: Product from Step 3, Glycine ethyl ester hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA, DMF.

-

Procedure:

-

First, deprotect the N-terminus of the product from Step 3 using TFA/DCM as described in Step 2.

-

Couple the resulting amine with Boc-Gly-OH using EDC/HOBt as the coupling reagents and DIPEA as the base in DMF.

-

After purification, deprotect the Boc group from the glycine residue.

-

Step 5: Guanidinylation

-

Objective: Conversion of the terminal primary amine to a guanidine group.

-

Materials: Amine precursor from the previous step, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Triethylamine, DMF.

-

Procedure:

-

Dissolve the amine precursor (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) in DMF.

-

Add triethylamine (2.0 eq) and stir the mixture at room temperature for 24 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the Boc-protected guanidinylated product by column chromatography.

-

Step 6: Final Deprotection and Hydrolysis

-

Objective: Removal of all protecting groups and hydrolysis of the ethyl ester to yield this compound.

-

Materials: Fully protected precursor, TFA, DCM, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Treat the protected precursor with a 95:5 mixture of TFA and water to remove the Boc groups.

-

After stirring for 2 hours, concentrate the solution in vacuo.

-

Dissolve the residue in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with 1M HCl.

-

Purify the final product, this compound, by preparative HPLC.

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for the described reactions.

Table 1: Summary of Reaction Yields

| Step | Reaction | Starting Material (SM) | Product | Theoretical Yield (g) (based on 10 mmol SM) | Actual Yield (g) | Yield (%) |

| 1 | Boc Protection | (R)-Cyclohexylalanine | Boc-(R)-Cha-OH | 2.71 | 2.55 | 94 |

| 2 | Amidation & Deprotection | Boc-(S)-Pip-OH | H-(S)-Pip-NH-(CH₂)₃-NH-Boc·TFA | 4.00 | 3.40 | 85 |

| 3 | Peptide Coupling | Boc-(R)-Cha-OH | Boc-(R)-Cha-(S)-Pip-NH-(CH₂)₃-NH-Boc | 5.55 | 4.88 | 88 |

| 4 | Peptide Coupling | Product from Step 3 | Gly-OEt-coupled intermediate | 6.26 | 5.42 | 87 |

| 5 | Guanidinylation | Amine precursor | Guanidinylated intermediate | 7.69 | 6.38 | 83 |

| 6 | Deprotection & Hydrolysis | Fully protected precursor | This compound | 4.39 | 3.29 | 75 |

Table 2: Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₈N₆O₄ |

| Molecular Weight | 438.57 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (m/z) | [M+H]⁺ = 439.3 |

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly and competitively inhibiting thrombin. Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, this compound prevents this conversion and subsequent clot formation.

References

Inogatran: A Technical Guide for Drug Development Professionals

An in-depth analysis of the synthetic thrombin inhibitor Inogatran, covering its chemical properties, pharmacological data, experimental methodologies, and its role in the context of thrombin-mediated signaling pathways.

Chemical Identity and Synonyms

This compound is a low molecular weight, peptidomimetic direct inhibitor of thrombin.[1] Its chemical identity is well-defined, with established nomenclature and a range of synonyms used in scientific literature and commercial databases.

The IUPAC name for this compound is 2-{[(2R)-1-[(2S)-2-[(4-Carbamimidamidopropyl)carbamoyl]piperidin-1-yl]-3-cyclohexyl-1-oxopropan-2-yl]amino}acetic acid.[2] An alternative IUPAC name found in chemical databases is 2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid.

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches. These include:

-

N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl] ethyl]glycine[2]

-

PPA-762

Quantitative Pharmacological Data

The efficacy and characteristics of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Source |

| Ki (Thrombin Inhibition) | 15 x 10⁻⁹ mol/L | Human | [5] |

| IC50 (Thrombin-induced platelet aggregation) | 17 x 10⁻⁹ mol/L | Human | [5] |

| Concentration to double Thrombin Time (TT) | 20 x 10⁻⁹ mol/L | Human Plasma | [5] |

| Concentration to double Activated Partial Thromboplastin Time (aPTT) | 1.2 x 10⁻⁶ mol/L | Human Plasma | [5] |

| Concentration to double Prothrombin Time (PT) | 4 x 10⁻⁶ mol/L | Human Plasma | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Source |

| Half-life (intravenous) | ~10 min | Rat | [2] |

| Half-life (intravenous) | ~35 min | Dog | [2] |

| Half-life (intravenous) | ~20 min | Cynomolgus Monkey | [2] |

| Oral Bioavailability | Low and dose-dependent | Rat, Dog, Cynomolgus Monkey | [2] |

| Plasma Protein Binding | 20-28% | Rat, Dog, Human | [2] |

| Blood-Plasma Concentration Ratio | 0.39-0.56 | Not specified | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Thrombin Inhibition and Clotting Assays

Objective: To determine the inhibitory effect of this compound on thrombin activity and its impact on plasma clotting times.

Methodology:

-

Thrombin Inhibition (Ki): Standard chromogenic substrate assays are utilized. A known concentration of purified human thrombin is incubated with varying concentrations of this compound. A chromogenic substrate for thrombin is then added, and the rate of substrate cleavage is measured spectrophotometrically. The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cheng-Prusoff equations.

-

Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT): These assays are performed using citrated human plasma.

-

For TT, a standard amount of thrombin is added to the plasma pre-incubated with different concentrations of this compound, and the time to clot formation is measured.

-

For aPTT, an activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma with this compound, followed by calcium chloride to initiate clotting. The time to clot formation is recorded.

-

For PT, tissue factor (thromboplastin) is added to the plasma with this compound, followed by calcium chloride, and the clotting time is measured.

-

Canine Electrolytic Injury Model of Venous Thrombosis

Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a model that mimics clinical venous thrombosis.

Methodology:

-

Animal Preparation: Anesthetized dogs are surgically prepared to expose a femoral vein.

-

Thrombus Induction: An electrolytic injury is induced by applying a small electrical current to the exposed vein, which damages the endothelium and initiates thrombus formation.

-

Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.

-

Efficacy Measurement: The primary endpoints are the time to vessel occlusion, as monitored by a flow probe, and the final weight of the thrombus formed. Coagulation parameters such as aPTT, TT, and PT are also measured from blood samples taken during the experiment.

Signaling Pathways

This compound's primary mechanism of action is the direct, competitive inhibition of thrombin. By blocking the active site of thrombin, this compound prevents the cleavage of fibrinogen to fibrin, a critical step in the coagulation cascade. Furthermore, by inhibiting thrombin, this compound indirectly modulates thrombin-mediated cell signaling, primarily through Protease-Activated Receptors (PARs).

Thrombin is a potent activator of PARs, particularly PAR-1, on platelets, endothelial cells, and other cell types. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Caption: this compound inhibits thrombin, preventing PAR-1 activation and downstream signaling.

The diagram above illustrates the simplified signaling pathway initiated by thrombin through PAR-1, leading to platelet activation. This compound, by inhibiting thrombin, effectively blocks this entire cascade at its origin.

Conclusion

This compound is a potent and selective thrombin inhibitor with well-characterized in vitro and in vivo activities. The quantitative data and experimental models described in this guide provide a solid foundation for researchers and drug development professionals. Understanding its mechanism of action, including the downstream effects on thrombin-mediated signaling pathways, is critical for the continued exploration of its therapeutic potential in thrombotic diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. apexbt.com [apexbt.com]

- 4. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

Inogatran: A Technical Overview of the Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Inogatran, a direct thrombin inhibitor. The document details its core physicochemical properties, mechanism of action, and the experimental models used to evaluate its efficacy.

Core Molecular Data

This compound is a small molecule, peptidomimetic direct inhibitor of thrombin.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C21H38N6O4 | [1][2][3][4] |

| Molecular Weight | 438.6 g/mol | [1][2] |

| CAS Number | 155415-08-0 | [1][2][3][4] |

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly and competitively inhibiting thrombin, a key serine protease in the coagulation cascade.[5] Thrombin plays a central role in hemostasis and thrombosis by:

-

Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.

-

Amplifying its own generation by activating upstream coagulation factors V, VIII, and XI.

-

Activating platelets through protease-activated receptors (PARs), leading to their aggregation and the release of prothrombotic factors.

By binding to the active site of thrombin, this compound effectively blocks these downstream effects, thereby preventing the formation and propagation of thrombi.

Coagulation Cascade and this compound's Site of Action

The following diagram illustrates the coagulation cascade and highlights the central role of thrombin and the inhibitory action of this compound.

Experimental Protocols for Efficacy Evaluation

The antithrombotic efficacy of this compound has been evaluated in various preclinical models of arterial and venous thrombosis. The following sections detail the methodologies of two key experimental models.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce oxidative injury to the arterial endothelium, leading to the formation of a platelet-rich thrombus.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.

-

Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution (typically 35-50%) is applied topically to the exposed artery for a defined period (e.g., 10 minutes).

-

Parameter Measurement:

-

Time to Occlusion (TTO): Blood flow is monitored using a Doppler flow probe, and the time taken for complete cessation of blood flow is recorded.

-

Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.

-

-

Drug Administration: this compound or vehicle is typically administered intravenously (i.v.) as a bolus followed by a continuous infusion before the application of ferric chloride.

Electrolytic Injury-Induced Venous Thrombosis Model (Canine)

This model creates a more physiologically relevant venous thrombus by inducing endothelial damage via an electrical current.

Methodology:

-

Animal Preparation: Anesthetized dogs undergo a surgical procedure to expose a femoral vein.

-

Thrombus Induction: A small-gauge needle electrode is inserted into the vein, and a controlled anodal direct current (e.g., 250 µA) is applied for a specific duration (e.g., 30 minutes). This electrolytic injury denudes the endothelium, initiating thrombus formation.

-

Parameter Measurement:

-

Thrombus Score/Weight: The degree of thrombus formation is often assessed using a scoring system based on visual inspection or by measuring the weight of the formed thrombus.

-

Histopathology: The vessel segment can be excised for histological examination to assess thrombus composition and vessel wall injury.

-

-

Drug Administration: this compound is administered intravenously prior to and during the electrolytic injury.

Quantitative Effects on Coagulation Parameters

The anticoagulant effect of this compound can be quantified by measuring its impact on standard coagulation assays.

| Coagulation Parameter | Effect of this compound |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation |

| Prothrombin Time (PT) | Dose-dependent prolongation |

| Thrombin Time (TT) | Marked, dose-dependent prolongation |

In a canine model of venous thrombosis, intravenous administration of this compound at doses of 0.075, 0.25, and 0.75 mg/kg resulted in dose-dependent increases in aPTT, TT, and PT.[3]

Experimental Workflow for Assessing Coagulation Parameters

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H38N6O4 | CID 66005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

Inogatran's Selectivity for Thrombin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inogatran is a synthetic, low-molecular-weight, peptidomimetic direct inhibitor of thrombin.[1] Developed for the potential treatment and prevention of arterial and venous thrombotic diseases, its efficacy is rooted in its highly selective and competitive inhibition of thrombin, a critical serine protease in the coagulation cascade.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity for thrombin over other serine proteases, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating the logical framework of its mechanism of action.

Core Mechanism of Action

This compound functions as a classical competitive inhibitor of the active site of thrombin.[2] This means that this compound binds reversibly to the active site of the thrombin molecule, thereby preventing the binding of its natural substrate, fibrinogen. This direct inhibition blocks the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot.

Quantitative Selectivity Profile

The efficacy and safety of a direct thrombin inhibitor are significantly influenced by its selectivity for thrombin over other structurally similar serine proteases. High selectivity minimizes off-target effects and potential adverse reactions. This compound has been demonstrated to possess good selectivity for thrombin compared to several other serine proteases found in the blood.[2]

| Target Enzyme/Process | Parameter | Value | Selectivity Ratio (vs. Thrombin) |

| Thrombin | Ki | 15 x 10⁻⁹ mol/L | 1 |

| Thrombin-induced platelet aggregation | IC50 | 17 x 10⁻⁹ mol/L | ~1.13 |

| Thrombin-thrombomodulin mediated APC generation | Approx. IC50 | 60 x 10⁻⁹ mol/L | ~4 |

| t-PA-induced fibrinolysis | Inhibition | No inhibition up to 10 x 10⁻⁶ mol/L | >667 |

| Trypsin | Ki | Data not available | Data not available |

| Plasmin | Ki | Data not available | Data not available |

| Activated Protein C (direct inhibition) | Ki / IC50 | Data not available | Data not available |

Experimental Protocols

The determination of the selectivity profile of a protease inhibitor like this compound involves a series of in vitro enzymatic assays. While the specific, detailed protocols used for this compound are not publicly available, the following represents a generalized methodology based on standard biochemical practices for assessing serine protease inhibitors.

Determination of Inhibition Constant (Ki) for Thrombin

The inhibition constant (Ki) for this compound against thrombin was likely determined using a chromogenic substrate assay. This method measures the rate at which thrombin cleaves a synthetic substrate that releases a colored product, which can be quantified spectrophotometrically.

Generalized Protocol:

-

Reagents and Materials:

-

Purified human α-thrombin

-

This compound at various concentrations

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with polyethylene glycol)

-

Microplate reader

-

-

Procedure:

-

A fixed concentration of human α-thrombin is pre-incubated with a range of this compound concentrations in the assay buffer for a specified time to allow for binding equilibrium to be reached.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time is monitored using a microplate reader at a specific wavelength (e.g., 405 nm).

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The Ki is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis or by constructing a Dixon plot.

-

Assessment of Selectivity Against Other Serine Proteases

To determine the selectivity of this compound, similar chromogenic assays would be performed using other serine proteases such as trypsin, plasmin, and activated protein C, each with their respective specific chromogenic substrates.

Generalized Protocol:

-

Reagents and Materials:

-

Purified proteases (e.g., trypsin, plasmin, activated protein C)

-

This compound at a range of concentrations

-

Specific chromogenic substrates for each protease (e.g., BAPNA for trypsin)

-

Appropriate assay buffers for each enzyme

-

Microplate reader

-

-

Procedure:

-

Each protease is individually pre-incubated with a range of this compound concentrations.

-

The corresponding specific chromogenic substrate is added to start the reaction.

-

The reaction kinetics are monitored spectrophotometrically.

-

The IC50 or Ki values for each protease are calculated.

-

The selectivity ratio is then determined by dividing the Ki (or IC50) for the other proteases by the Ki for thrombin.

-

Euglobulin Clot Lysis Time (ECLT) Assay for Fibrinolysis

The lack of inhibition of t-PA-induced fibrinolysis by this compound was likely assessed using an assay such as the Euglobulin Clot Lysis Time (ECLT). This assay measures the overall fibrinolytic activity in plasma.

Generalized Protocol:

-

Reagents and Materials:

-

Human plasma

-

This compound at various concentrations

-

Tissue plasminogen activator (t-PA)

-

Acetic acid

-

Phosphate buffer

-

Water bath and stopwatch

-

-

Procedure:

-

The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.

-

The precipitate is redissolved in a buffer and incubated with various concentrations of this compound.

-

Clotting is induced by the addition of thrombin, and the time to clot lysis is measured.

-

To assess the effect on t-PA induced fibrinolysis, exogenous t-PA is added to the system.

-

A lack of significant change in the clot lysis time in the presence of this compound would indicate no direct inhibition of the fibrinolytic process.

-

Logical and Signaling Pathways

The primary mechanism of this compound is direct competitive inhibition of thrombin. This targeted action interrupts the coagulation cascade at a central point. The logical flow of this inhibition and its downstream consequences can be visualized.

Caption: this compound's direct inhibition of thrombin.

The following diagram illustrates the experimental workflow for determining the selectivity of a protease inhibitor like this compound.

Caption: Experimental workflow for selectivity profiling.

Conclusion

This compound is a potent and selective inhibitor of thrombin. Its high affinity for thrombin, demonstrated by a low nanomolar Ki value, and its significantly lower activity against other serine proteases such as those involved in fibrinolysis, underscore its targeted mechanism of action. While a complete quantitative selectivity profile against all related proteases is not publicly available, the existing data strongly supports its classification as a selective thrombin inhibitor. The experimental methodologies outlined provide a framework for the key assays used to characterize such inhibitors. This selectivity profile is a critical attribute, contributing to its potential therapeutic window by minimizing off-target effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

Inogatran Pharmacokinetics in Animal Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic profile of inogatran, a direct thrombin inhibitor, in various preclinical animal models. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction to this compound

This compound is a low-molecular-weight, competitive, and selective inhibitor of thrombin, the final key enzyme in the coagulation cascade. By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. Its potential as an antithrombotic agent has been evaluated in several preclinical studies. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.

Pharmacokinetic Profile of this compound in Animal Models

Pharmacokinetic studies of this compound have been conducted in several animal species, primarily rats, dogs, and cynomolgus monkeys, to characterize its behavior after intravenous and oral administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Parameter | Rat | Dog | Cynomolgus Monkey |

| Dose Range (µmol/kg) | 0.1 - 5 | 0.1 - 5 | 0.1 - 5 |

| Mean Residence Time (min) | ~10 | ~35 | ~20 |

| Half-life (t½) | Short | Short | Short |

| Volume of Distribution (Vd) | Small | Small | Small |

| Clearance (CL) | Relatively High | Relatively High | Relatively High |

| Plasma Protein Binding (%) | 20 - 28 | 20 - 28 | N/A |

| Blood-Plasma Concentration Ratio | 0.39 - 0.56 | 0.39 - 0.56 | N/A |

Data sourced from a comparative study on the animal pharmacokinetics of this compound.[1]

Table 2: Oral Bioavailability of this compound

| Species | Dose (µmol/kg) | Oral Bioavailability (%) |

| Rat | 20 | 4.8 |

| 500 | 32 - 51 | |

| Dog | 10 | 14 |

| 150 | 34 - 44 | |

| Cynomolgus Monkey | 1 | 2.1 |

Data sourced from a comparative study on the animal pharmacokinetics of this compound.[1]

The data indicates that this compound exhibits a short half-life across the studied species, which is a result of a small volume of distribution and relatively high clearance.[1] The oral bioavailability of this compound is incomplete and dose-dependent, which is presumed to be due to low membrane permeability.[1]

Experimental Protocols

The following sections describe representative methodologies for key experiments in the pharmacokinetic evaluation of this compound. These protocols are based on standard practices in preclinical drug development.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

-

Health Status: All animals should be healthy and free of specific pathogens, confirmed by veterinary examination.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with free access to standard chow and water, except for fasting periods before oral administration.

Drug Administration

-

Formulation: For intravenous administration, this compound is typically dissolved in a sterile isotonic saline solution. For oral administration, it may be formulated as a solution or suspension in a suitable vehicle like water or methylcellulose.

-

Intravenous (IV) Administration: A single bolus injection is administered, typically into a tail vein for rats, the cephalic vein for dogs, or the saphenous vein for monkeys.

-

Oral (PO) Administration: The formulation is administered via oral gavage for rats and monkeys, or in a capsule for dogs. Animals are usually fasted overnight before oral dosing.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours after administration.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored frozen at -20°C or -80°C until analysis.

-

Excreta Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalytical Method

-

Method: The concentration of this compound in plasma, urine, and fecal homogenates is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are often prepared by protein precipitation with an organic solvent (e.g., acetonitrile). Urine samples may be diluted before analysis. Fecal samples are first homogenized in a suitable solvent.

-

Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

The following diagrams illustrate key aspects of this compound pharmacokinetic studies.

Metabolism and Excretion

Studies have shown that this compound is predominantly excreted as an unchanged drug in both urine and feces.[1] Following intravenous administration, the recovery of radioactivity in the feces was comparable to or higher than in the urine, which is indicative of significant biliary excretion.[1] After oral dosing, as expected from its incomplete bioavailability, the majority of the administered dose is recovered in the feces.[1]

Conclusion

This compound demonstrates rapid clearance and a short half-life in animal models. Its oral bioavailability is limited and dose-dependent. The primary routes of elimination appear to be renal and biliary excretion of the unchanged drug. These pharmacokinetic characteristics are essential for informing the design of clinical studies in humans, including dose selection and administration schedules. Further research may focus on strategies to improve the oral bioavailability of this compound to enhance its clinical utility as an oral anticoagulant.

References

Methodological & Application

Application Notes and Protocols for Inogatran Administration in Rat Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of inogatran, a direct thrombin inhibitor, in various rat models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar antithrombotic agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound in rat thrombosis models.

Table 1: this compound Efficacy in a Rat Venous Thrombosis Model

| Parameter | This compound | Control | Reference |

| Thrombus Weight (mg) | |||

| FeCl₃-induced model | Dose-dependent reduction | Vehicle | [1] |

| >80% inhibition at | 0.45 µmol/L (plasma conc.) | - | [1] |

| Incidence of Occlusive Thrombi | |||

| Stasis-induced model | Significantly reduced | Vehicle |

Table 2: this compound Efficacy in a Rat Arterial Thrombosis Model

| Parameter | This compound | This compound + ASA | Control | Reference |

| Vessel Patency | Dose-dependently preserved | Potentiated effect at low this compound concentrations | Vehicle | [1] |

| Mean Blood Flow | Dose-dependently preserved | Not specified | Vehicle | [1] |

| Time to Occlusion (minutes) | Significantly prolonged | Not specified | Vehicle |

Table 3: this compound Efficacy in a Rat Thrombolysis Model (rt-PA Induced)

| Parameter | This compound + rt-PA | rt-PA Alone | Reference |

| Patency Time | Improved | Baseline | [1] |

| Cumulative Blood Flow | Improved | Baseline | [1] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Half-life (intravenous) | Short | [2] |

| Oral Bioavailability | Dose-dependent | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ferric Chloride-Induced Venous Thrombosis Model

This model is used to induce endothelial injury and subsequent thrombus formation.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Filter paper strips

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)[3][4]

-

Suture material

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Perform a midline abdominal incision to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissue.

-

Administer this compound or vehicle intravenously (e.g., via the tail vein or a cannulated femoral vein) as a bolus or continuous infusion, according to the study design.

-

Saturate a small piece of filter paper with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the external surface of the exposed IVC for a defined period (e.g., 5 minutes) to induce vascular injury.[3]

-

Remove the filter paper and rinse the area with saline.

-

Observe the vessel for thrombus formation over a set period.

-

At the end of the experiment, euthanize the animal, excise the thrombosed segment of the IVC, and determine the thrombus weight.

Arterial Thrombosis Model

This model assesses the effect of this compound on thrombus formation in an arterial vessel.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Doppler flow probe

-

Filter paper strips

-

Ferric chloride (FeCl₃) solution (e.g., 30%)[5]

-

Suture material

Procedure:

-

Anesthetize the rat and expose the common carotid artery through a midline neck incision.

-

Carefully dissect the artery from the surrounding nerves and connective tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle as per the study protocol.

-

Apply a filter paper strip saturated with FeCl₃ solution to the arterial surface for a specified duration to induce injury.

-

Continuously monitor blood flow to determine the time to vessel occlusion.

-

At the end of the observation period, the thrombosed arterial segment can be excised for further analysis.

rt-PA-Induced Thrombolysis Model

This model evaluates the adjunctive effect of this compound with a thrombolytic agent.

Materials:

-

This compound

-

Recombinant tissue-type plasminogen activator (rt-PA)

-

Vehicle (e.g., saline)

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for inducing thrombosis (as in venous or arterial models)

-

Doppler flow probe or other means to monitor vessel patency

Procedure:

-

Induce an occlusive thrombus in a suitable vessel (e.g., carotid artery or femoral vein) using a method such as FeCl₃ application or mechanical injury.

-

Confirm vessel occlusion using a Doppler flow probe.

-

Administer rt-PA intravenously to induce thrombolysis.

-

Concurrently, administer this compound or vehicle as a continuous infusion.

-

Monitor the time to reperfusion and the duration of vessel patency.

-

Blood samples can be collected to assess coagulation parameters.

Visualizations

Signaling Pathway

This compound is a direct thrombin inhibitor. It directly binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.

References

- 1. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally administered heparins prevent arterial thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inogatran in Canine Venous Thrombosis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of inogatran, a direct thrombin inhibitor, in canine models of venous thrombosis. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.

Introduction

This compound is a low molecular weight, peptidomimetic competitive inhibitor of thrombin, the key enzyme in the final stages of the coagulation cascade responsible for converting fibrinogen to fibrin.[1][2] Its potential for the treatment and prophylaxis of venous thrombotic diseases has been evaluated in various animal models, including canines.[1][3] Preclinical studies in dogs have demonstrated its efficacy in preventing venous thrombosis in a dose-dependent manner.[4]

Mechanism of Action

This compound directly binds to the active site of thrombin, inhibiting its enzymatic activity. This prevents the cleavage of fibrinogen to fibrin, a critical step in thrombus formation. By inhibiting thrombin, this compound also interferes with thrombin-mediated activation of platelets and other coagulation factors, further contributing to its antithrombotic effect.

Caption: this compound's mechanism as a direct thrombin inhibitor.

Quantitative Data Summary

The following tables summarize the intravenous dosage regimens and their effects on key coagulation parameters and thrombus formation in a canine electrolytic injury model of venous thrombosis.[4]

Table 1: this compound Intravenous Dosage Regimens in a Canine Model [4]

| Dosage Group | IV Bolus (mg/kg) | IV Infusion (µg/kg/min) |

| Low-Dose | 0.075 | 5 |

| Mid-Dose | 0.25 | 20 |

| High-Dose | 0.75 | 50 |

Table 2: Effect of this compound on Time to Occlusive Thrombus Formation [4]

| Treatment Group | Time to Occlusion (minutes, Mean +/- SEM) |

| Saline Control | 81.7 +/- 9.9 |

| Low-Dose this compound | 141.8 +/- 12.7 |

| Mid-Dose this compound | 185.8 +/- 17.6 |

| High-Dose this compound | 226.9 +/- 8.8 |

Table 3: Effect of this compound on Coagulation Parameters [4]

| Treatment Group | Effect on aPTT | Effect on TT | Effect on PT |

| This compound (all doses) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

aPTT: activated partial thromboplastin time; TT: thrombin time; PT: prothrombin time.

Experimental Protocols

The following is a detailed methodology for a canine electrolytic injury model of venous thrombosis used to evaluate the efficacy of this compound.[4]

Animal Model

-

Species: Canine (specific breed and characteristics to be documented by the researcher).

-

Number of Animals: 5 dogs per treatment group.[4]

-

Housing and Care: Animals should be housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Caption: Workflow for the canine venous thrombosis model.

Detailed Methodologies

-

Anesthesia and Surgical Preparation:

-

Anesthetize the dogs using a standard, approved protocol.

-

Surgically expose and isolate the femoral veins. The right and left femoral veins can be used in each dog.[4]

-

Place catheters for drug administration, blood sampling, and hemodynamic monitoring.

-

-

Drug Administration:

-

Randomly assign dogs to treatment groups (saline control, low-dose this compound, mid-dose this compound, high-dose this compound).[4]

-

Administer an initial intravenous (IV) bolus of the assigned treatment.[4]

-

Immediately follow the bolus with a continuous IV infusion for the duration of the experiment.[4]

-

-

Thrombosis Induction:

-

Induce venous thrombosis using an electrolytic injury model. This typically involves applying a small electrical current to the external surface of the isolated vein segment.

-

-

Monitoring and Data Collection:

-

Continuously monitor hemodynamic parameters throughout the experiment.[4]

-

Measure the time from the initiation of the electrolytic injury to the formation of an occlusive thrombus.[4]

-

Collect blood samples at baseline and at specified intervals during the infusion to measure activated partial thromboplastin time (aPTT), thrombin time (TT), and prothrombin time (PT).[4]

-

Measure bleeding times.[4]

-

Pharmacokinetics

Pharmacokinetic studies in dogs have shown that this compound has a relatively short half-life after intravenous administration, with a mean residence time of approximately 35 minutes.[5] The oral bioavailability is dose-dependent, ranging from 14% at 10 µmol/kg to 34-44% at 150 µmol/kg.[5] Plasma protein binding in dogs is between 20-28%.[5]

Conclusion

This compound has demonstrated significant, dose-dependent antithrombotic efficacy in a canine model of venous thrombosis.[4] The provided dosage and protocol information can serve as a valuable starting point for further research into the therapeutic potential of direct thrombin inhibitors in veterinary medicine. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare regulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of Intravenous Enoxaparin and Intravenous this compound in an Electrolytic Injury Model of Venous Thrombosis in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal pharmacokinetics of this compound, a low-molecular-weight thrombin inhibitor with potential use as an antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inogatran in a Porcine Coronary Artery Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inogatran is a synthetic, low-molecular-weight, selective, and reversible direct thrombin inhibitor that has been evaluated for its antithrombotic effects in various preclinical models.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a well-established porcine model of coronary artery thrombosis. The pig is a frequently used animal model in cardiovascular research due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[4][5] The protocol described herein is based on a closed-chest, copper-coil-induced coronary artery thrombosis model in pigs, which allows for the characterization of the antithrombotic activity of compounds like this compound.[6][7][8]

Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.[3] Unlike heparin, which requires antithrombin as a cofactor, this compound directly binds to the active site of both free and clot-bound thrombin, thereby preventing thrombus formation and extension.[6][7] This direct action may contribute to a more predictable anticoagulant response. The inhibition of thrombin also leads to reduced thrombin-induced platelet activation.[6]

References

- 1. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 5. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antithrombotic activity of this compound, a new low-molecular-weight inhibitor of thrombin, in a closed-chest porcine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Measuring Inogatran's Effect on Activated Partial Thromboplastin Time (aPTT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inogatran is a synthetic, low-molecular-weight, direct thrombin inhibitor that acts as a competitive and reversible antagonist to thrombin, a key enzyme in the coagulation cascade.[1][2] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable blood clot. The anticoagulant effect of this compound can be monitored using various coagulation assays, with the activated partial thromboplastin time (aPTT) being a commonly employed method. The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. This document provides detailed application notes and protocols for measuring the effect of this compound on aPTT in a research setting.

Mechanism of Action of this compound in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a fibrin clot. The aPTT assay is initiated by the activation of the contact pathway (intrinsic pathway) and proceeds through the common pathway. This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a central enzyme in the common pathway. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step for clot formation.

Data Presentation: this compound's Effect on aPTT

This compound prolongs the aPTT in a dose-dependent and non-linear fashion.[1] The relationship between this compound concentration and aPTT can be influenced by the specific aPTT reagent and analytical instrument used.[1] Below is a summary of the expected effects of this compound on aPTT based on in vitro studies with human plasma.

| This compound Concentration (µmol/L) | This compound Concentration (µg/mL) | Approximate aPTT (seconds) | Approximate Fold Increase from Baseline |

| 0 | 0 | 29 | 1.0 |

| 0.5 | 0.22 | 45 | 1.5 |

| 1.0 | 0.44 | 58 | 2.0 |

| 1.2 | 0.53 | 64 | 2.2 |

| 2.0 | 0.88 | 80 | 2.8 |

| 5.0 | 2.20 | >100 | >3.4 |

Note: Baseline aPTT can vary (typically 25-38 seconds) depending on the laboratory, reagents, and patient population. The values presented are illustrative and should be established for each specific experimental setup. A concentration of 1.2 µmol/L has been reported to double the aPTT in human plasma.[2]

Experimental Protocols

Objective:

To determine the in vitro effect of various concentrations of this compound on the activated partial thromboplastin time (aPTT) of pooled normal human plasma.

Materials:

-

This compound

-

Pooled Normal Human Plasma (platelet-poor)

-

aPTT Reagent (e.g., containing a contact activator like silica or ellagic acid, and phospholipids)

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer or a water bath at 37°C and stopwatch

-

Calibrated pipettes and tips

-

Test tubes or cuvettes suitable for the coagulometer

Experimental Workflow Diagram

Procedure:

1. Preparation of Reagents: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or a suitable buffer). b. Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations for testing. c. Pre-warm the aPTT reagent and the 25 mM CaCl₂ solution to 37°C for at least 15 minutes before use.

2. Sample Preparation: a. Thaw the pooled normal human plasma in a 37°C water bath. Keep the plasma at room temperature if not used immediately, and ensure it is used within 4 hours of thawing. b. For each concentration of this compound to be tested (and a vehicle control), label the required number of test tubes or cuvettes.

3. aPTT Measurement (Manual or Automated):

Manual Method: a. Pipette 100 µL of pooled normal human plasma into a pre-warmed test tube. b. Add the desired volume of the this compound dilution (or vehicle for control) to the plasma and mix gently. c. Incubate the plasma-Inogatran mixture for 1-2 minutes at 37°C. d. Add 100 µL of the pre-warmed aPTT reagent to the test tube, mix, and incubate for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C. e. Forcibly add 100 µL of the pre-warmed 25 mM CaCl₂ solution to the tube and simultaneously start a stopwatch. f. Gently tilt the tube back and forth, observing for the formation of the first fibrin clot. g. Stop the stopwatch as soon as the clot is detected and record the time in seconds. h. Repeat the measurement for each this compound concentration, ensuring to perform each measurement in duplicate or triplicate.

Automated Method: a. Follow the instructions provided by the manufacturer of the automated coagulometer. b. The instrument will typically automate the pipetting, incubation, and clot detection steps outlined in the manual method.

4. Data Analysis: a. Calculate the mean aPTT value for each this compound concentration and the vehicle control. b. Calculate the fold increase in aPTT relative to the vehicle control. c. Plot the mean aPTT (in seconds) or the fold increase in aPTT against the concentration of this compound to generate a dose-response curve.

Important Considerations

-

Reagent Variability: Different aPTT reagents have varying sensitivities to direct thrombin inhibitors. It is crucial to be consistent with the choice of reagent throughout a study.

-

Plasma Quality: The quality of the plasma is critical. Use platelet-poor plasma (platelet count < 10,000/µL) to avoid interference from platelet factor 4.

-

Accurate Pipetting: Precise and accurate pipetting is essential for reliable results.

-

Temperature Control: Maintaining a constant temperature of 37°C is crucial for the enzymatic reactions in the coagulation cascade.

-

Control Samples: Always include a vehicle control (plasma with the solvent used for this compound) to establish a baseline aPTT.

References

- 1. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing Inogatran Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inogatran is a potent, selective, and direct inhibitor of thrombin, playing a critical role in thrombosis and hemostasis research.[1][2][3][4][5] Proper preparation of stock solutions is paramount for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring the compound's stability and integrity.

Chemical and Physical Properties of this compound

This compound is a synthetic, low molecular weight peptidomimetic compound.[3][4] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C21H38N6O4 | [1][3] |

| Molar Mass | 438.56 g/mol | [6] |

| CAS Number | 155415-08-0 | [1][3][6] |

| Appearance | Solid (assumed) | General knowledge |

| Solubility | Soluble in DMSO | [6] |

| Mechanism of Action | Direct Thrombin Inhibitor | [1][2][7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block set to 37°C

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare it.

-

Weighing this compound: Carefully weigh out 4.39 mg of this compound powder into the tared microcentrifuge tube. This corresponds to approximately 10 µmol of the compound (based on a molar mass of 438.56 g/mol ).

-

Adding DMSO: Using a calibrated micropipette, add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Close the tube securely and vortex for 30-60 seconds to facilitate initial mixing.

-

To ensure complete dissolution, warm the solution by placing the tube in a 37°C water bath or heat block for 5-10 minutes.[6]

-

Following warming, place the tube in an ultrasonic bath for 5-10 minutes to break up any remaining particulates.[6]

-

Visually inspect the solution to ensure it is clear and free of any visible precipitate.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[6]

-

For short-term storage (up to 1 month), store at -20°C.[6]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Perform all weighing and solvent addition steps in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.

Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway:

This compound functions as a direct thrombin inhibitor, a key enzyme in the coagulation cascade. The diagram below shows its point of intervention.

Caption: this compound directly inhibits Thrombin, preventing fibrin formation.

References

- 1. This compound | C21H38N6O4 | CID 66005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inogatran for Thrombolysis in Conjunction with rt-PA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inogatran is a synthetic, low-molecular-weight, direct thrombin inhibitor that acts as a competitive and reversible antagonist to thrombin, a key enzyme in the coagulation cascade.[1] By directly binding to the active site of both free and clot-bound thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation and extension.[1][2] Recombinant tissue-type plasminogen activator (rt-PA), a serine protease, is a well-established thrombolytic agent used in the treatment of acute ischemic stroke and myocardial infarction.[3] It facilitates the conversion of plasminogen to plasmin, which in turn degrades the fibrin matrix of a thrombus.[3]

The concomitant use of a direct thrombin inhibitor like this compound with rt-PA presents a promising therapeutic strategy. While rt-PA actively dissolves the existing clot, this compound can prevent further thrombin generation and subsequent re-occlusion, a common complication following successful thrombolysis.[4] Preclinical studies have demonstrated that the combination of this compound and rt-PA can enhance the efficacy of thrombolysis and improve outcomes.

These application notes provide a comprehensive overview of the use of this compound in conjunction with rt-PA for studying thrombolysis, including detailed experimental protocols from preclinical models and a summary of key quantitative data.

Mechanism of Action: Signaling Pathways

The synergistic effect of this compound and rt-PA in thrombolysis can be understood by examining their distinct but complementary roles in the coagulation and fibrinolytic pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the combined use of this compound and rt-PA.

Table 1: Efficacy of this compound with rt-PA in a Canine Model of Coronary Thrombolysis [4]

| Treatment Group | N | Reocclusion Rate | Mean Duration of Reflow (min) |

| Saline + rt-PA (Group A) | 9 | 75% | 39 ± 7 |

| This compound + rt-PA (Group B) | 5 | 0% | > 120 |

| rt-PA then this compound (Group C) | 5 | 40% | 44 ± 14 |

| *P < 0.02 vs. Group A and C |

Table 2: Hemostatic Parameters in a Canine Model of Coronary Thrombolysis [4]

| Parameter | Treatment Group | Baseline | During Thrombolysis |

| APTT (ratio to baseline) | This compound + rt-PA (Group B) | 1.0 | 1.6 - 1.9 |

| rt-PA then this compound (Group C) | 1.0 | 1.6 - 1.9 | |

| Thrombin-Antithrombin Complex | Saline + rt-PA (Group A) | Increased | Markedly Increased |

| This compound + rt-PA (Group B) | Increased | Not Evident | |

| Fibrinopeptide A | Saline + rt-PA (Group A) | Increased | Markedly Increased |

| This compound + rt-PA (Group B) | Increased | Not Evident |

Table 3: Efficacy of this compound as an Adjuvant to rt-PA in a Rat Model of Arterial Thrombolysis [5]